Methyl 7-(3-oxothiolan-2-YL)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(3-oxothiolan-2-yl)heptanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is known for its unique structure, which includes a thiolane ring and a heptanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-oxothiolan-2-yl)heptanoate typically involves the esterification of heptanoic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include:
Reagents: Heptanoic acid, alcohol (such as methanol), and an acid catalyst (such as sulfuric acid).
Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as enzymes, can also be employed to achieve regio- and enantio-selective synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-oxothiolan-2-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl 7-(3-oxothiolan-2-yl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 7-(3-oxothiolan-2-yl)heptanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The thiolane ring and ester group play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: A simpler ester with similar properties.
Ethyl heptanoate: Another ester with a different alkyl group.
Methyl 7-(3-oxothiolan-2-yl)octanoate: A compound with a longer carbon chain.
Uniqueness
Methyl 7-(3-oxothiolan-2-yl)heptanoate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties compared to other esters.
Properties
CAS No. |
64318-41-8 |
---|---|
Molecular Formula |
C12H20O3S |
Molecular Weight |
244.35 g/mol |
IUPAC Name |
methyl 7-(3-oxothiolan-2-yl)heptanoate |
InChI |
InChI=1S/C12H20O3S/c1-15-12(14)7-5-3-2-4-6-11-10(13)8-9-16-11/h11H,2-9H2,1H3 |
InChI Key |
FGZSTNOZBUJHLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1C(=O)CCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.